molecular formula C7H13NOS B12555001 6-Hydroxyhexyl isothiocyanate CAS No. 194154-00-2

6-Hydroxyhexyl isothiocyanate

Cat. No.: B12555001
CAS No.: 194154-00-2
M. Wt: 159.25 g/mol
InChI Key: BVRKUIBRWFSSSE-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl isothiocyanate is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyhexyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized to yield the isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating conditions .

Industrial Production Methods: Industrial production of isothiocyanates often employs thiophosgene or its derivatives due to their efficiency in transferring the thiocarbonyl group. these methods require careful handling due to the toxicity of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyhexyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Hydroxyhexyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane

Comparison: 6-Hydroxyhexyl isothiocyanate is unique due to its hydroxyhexyl side chain, which imparts distinct physical and chemical properties. Compared to allyl and benzyl isothiocyanates, it has different solubility and reactivity profiles, making it suitable for specific applications in medicinal chemistry and biochemistry .

Properties

CAS No.

194154-00-2

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

6-isothiocyanatohexan-1-ol

InChI

InChI=1S/C7H13NOS/c9-6-4-2-1-3-5-8-7-10/h9H,1-6H2

InChI Key

BVRKUIBRWFSSSE-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCN=C=S

Origin of Product

United States

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